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molecular formula C6H14O3Si B8532025 (Methoxy(dimethyl)silyl)methyl acetate CAS No. 18162-90-8

(Methoxy(dimethyl)silyl)methyl acetate

Cat. No. B8532025
M. Wt: 162.26 g/mol
InChI Key: NSIFOORKTQNFEX-UHFFFAOYSA-N
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Patent
US08692012B2

Procedure details

A mixture of 230.4 kg (1.662 kmol) of (chloromethyl)-methoxydimethylsilane and 11.8 kg (34.8 mol) of tetrabutylphosphonium bromide was heated up to 90° C. and admixed during 3 h with 150 kg (1.828 kmol) of sodium acetate (anhydrous) in 6 portions of 25 kg each such that the temperature did not exceed 114° C. The mixture was subsequently stirred without additional heating for 1 h and then at 115-122° C. for a further 2 h. Thereafter, the product was distilled out through a column at 18-30 mbar (head), 50-53° C. (head) and 84-120° C. (pot), while 150 kg of Hydroseal G 400 H were metered into the residue during the distillation to ensure stirrability. The product (acetoxymethyl)methoxydimethylsilane (249.2 kg, 1.536 kmol, 92% of theory; purity 99.6% (GC area %)) was obtained as a colorless liquid. The solvent, sodium chloride, excess sodium acetate and the phase transfer catalyst in the form of the chloride, bromide and acetate salt of tetrabutylphosphonium remained in the residue.
Quantity
230.4 kg
Type
reactant
Reaction Step One
Quantity
11.8 kg
Type
catalyst
Reaction Step One
Quantity
150 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][Si:3]([O:6][CH3:7])([CH3:5])[CH3:4].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+]>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC>[C:8]([O:11][CH2:2][Si:3]([O:6][CH3:7])([CH3:5])[CH3:4])(=[O:10])[CH3:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
230.4 kg
Type
reactant
Smiles
ClC[Si](C)(C)OC
Name
Quantity
11.8 kg
Type
catalyst
Smiles
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
150 kg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 114° C
TEMPERATURE
Type
TEMPERATURE
Details
without additional heating for 1 h
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the product was distilled out through a column at 18-30 mbar (head), 50-53° C. (head) and 84-120° C. (pot), while 150 kg of Hydroseal G 400 H
DISTILLATION
Type
DISTILLATION
Details
were metered into the residue during the distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OC[Si](C)(C)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT
AMOUNT: MASS 249.2 kg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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